2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride
Overview
Description
2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride is an organic compound with the molecular formula C8H12ClNO It is a derivative of pyridine, featuring a methoxy group at the 6-position and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine.
Alkylation: The 6-methoxypyridine undergoes alkylation with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 2-(6-methoxypyridin-2-yl)ethanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced ethanamine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-2-yl)ethanamine: Similar structure but with a methyl group instead of a methoxy group.
2-(Chloromethyl)-6-methoxypyridine: Contains a chloromethyl group instead of an ethanamine side chain.
2-Methoxypyridine: Lacks the ethanamine side chain.
Uniqueness
2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride is unique due to the presence of both a methoxy group and an ethanamine side chain, which confer specific chemical and biological properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
IUPAC Name |
2-(6-methoxypyridin-2-yl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-11-8-4-2-3-7(10-8)5-6-9;/h2-4H,5-6,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEFPFBNHQHGGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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